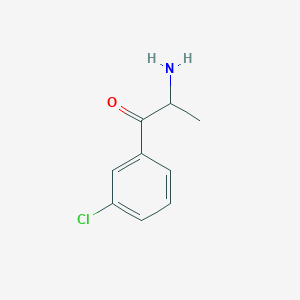

2-Amino-1-(3-chlorophenyl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWWHMAISJGIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621813 | |

| Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119802-69-6 | |

| Record name | 2-Amino-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1-(3-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Amino-1-(3-chlorophenyl)propan-1-one, a synthetic cathinone derivative. The information presented herein is intended to support research, drug development, and forensic analysis.

Chemical Identity and Physical Properties

This compound, also known as 3-chlorocathinone (3-CC) or norclophedrone, is a psychostimulant of the cathinone class.[1] It is structurally analogous to the antidepressant bupropion and the stimulant 3-chloromethcathinone (3-CMC), differing from the latter by the absence of an N-methyl group.[1] The compound is typically encountered as a hydrochloride salt to improve its stability and solubility.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chlorocathinone, 3-CC, Norclophedrone, 3-Chloro-β-ketoamphetamine |

| CAS Number | 119802-69-6 (free base) |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol [1] |

| InChI Key | RDWWHMAISJGIDU-UHFFFAOYSA-N (free base) |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to grey solid/powder (hydrochloride salt)[2] | Data for the related compound 3-CMC. |

| Melting Point | 182-193 °C (hydrochloride salt) | Data for the related compound 3-CMC.[2] |

| Boiling Point | 304.1 ± 27.0 °C (Predicted) | |

| Density | 1.196 ± 0.06 g/cm³ (Predicted) | |

| Solubility | DMF: 1 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | Data for the hydrochloride salt.[3] |

Synthesis and Spectroscopic Analysis

General Synthesis Protocol

The synthesis of this compound typically follows a two-step procedure common for cathinone derivatives.[2][4][5]

References

The Core Mechanism of Action of 3-Chlorocathinone (3-CMC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] First identified on the European drug market in 2014, it has gained attention for its psychostimulant effects, which are reportedly similar to those of mephedrone and, to a lesser extent, MDMA and cocaine.[1] This technical guide provides a detailed examination of the molecular mechanism of action of 3-CMC, focusing on its interaction with monoamine transporter systems. The document synthesizes available in vitro data, details relevant experimental methodologies, and presents visual representations of its synaptic action and associated research workflows.

Primary Pharmacological Target: Monoamine Transporters

The primary mechanism underlying the psychoactive effects of 3-CMC is its interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.[1] By targeting these transporters, 3-CMC elevates the extracellular concentrations of these key monoamines, leading to its characteristic stimulant effects.[1][4]

Dual-Action Mechanism: Reuptake Inhibition and Neurotransmitter Release

3-CMC exhibits a dual mechanism of action at monoamine transporters, functioning as both a reuptake inhibitor and a monoamine releasing agent .[1][2][3]

-

Reuptake Inhibition: Like cocaine, 3-CMC can bind to DAT, NET, and SERT, blocking the reuptake of DA, NE, and 5-HT from the synapse.[3]

-

Substrate-Type Releaser: Similar to amphetamines, 3-CMC can also act as a substrate for these transporters. It is transported into the presynaptic terminal, where it disrupts the vesicular storage of monoamines and promotes their non-vesicular, transporter-mediated release (efflux) into the synaptic cleft.[1][2][3] This releasing action is considered more effective at increasing synaptic monoamine levels than reuptake inhibition alone.[1]

Studies on rat brain synaptosomes and in human embryonic kidney (HEK) 293 cells expressing the human transporter isoforms have confirmed this dual activity.[2] In vivo studies in rodents show that 3-CMC produces hyperlocomotion, a typical psychostimulant-like effect, and can substitute for cocaine in drug discrimination tests.[1]

Quantitative Analysis of Transporter Interaction

In vitro studies have quantified the potency of 3-CMC at each of the monoamine transporters. The data reveal that 3-CMC has a preference for the dopamine and norepinephrine transporters over the serotonin transporter.

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Data Source |

| IC₅₀ (nM) | 342 | 290 | 1194 | [1] |

| EC₅₀ (nM) | 26 | 19 | 211 | [1] |

-

IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of 3-CMC required to inhibit 50% of neurotransmitter uptake, indicating its potency as a reuptake inhibitor .

-

EC₅₀ (Half-maximal effective concentration): Represents the concentration of 3-CMC required to induce 50% of the maximal neurotransmitter release, indicating its potency as a releasing agent .

The lower EC₅₀ values compared to IC₅₀ values suggest that 3-CMC is more potent as a releasing agent than as a reuptake inhibitor. The data also show a significantly lower potency at SERT compared to DAT and NET.[1] One study notes a DAT selectivity of 8.8 over SERT, highlighting its preference for catecholaminergic systems over the serotonergic system.[4] This profile is distinct from related compounds like mephedrone, which tends to have a relatively stronger effect on serotonin release.[1]

Experimental Protocols

The characterization of 3-CMC's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.

Monoamine Transporter Uptake Inhibition Assay (Rat Brain Synaptosomes)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated presynaptic nerve terminals (synaptosomes).

Protocol Outline:

-

Synaptosome Preparation:

-

Rat brains (typically from the striatum for DAT, hippocampus for SERT, and cortex for NET) are rapidly dissected and placed in ice-cold 0.32 M sucrose solution.

-

The tissue is homogenized in a glass-Teflon homogenizer.

-

The homogenate undergoes differential centrifugation. A low-speed spin removes larger debris, and the resulting supernatant is centrifuged at a higher speed (e.g., 14,000 x g) to pellet the crude synaptosomes.

-

The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs buffer) that may contain an antioxidant like ascorbic acid and a monoamine oxidase (MAO) inhibitor like pargyline to prevent neurotransmitter degradation.

-

-

Uptake Inhibition Assay:

-

The assay is performed in 96-well plates.

-

Synaptosomes (30-80 µg of protein) are pre-incubated for a set time (e.g., 10-30 minutes) at 37°C with various concentrations of 3-CMC or a reference inhibitor.

-

Uptake is initiated by adding a fixed concentration of a 3H-labeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

The incubation continues for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the synaptosomes containing the radiolabel from the incubation medium.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radiolabel.

-

Non-specific uptake is determined in parallel incubations containing a high concentration of a selective uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

-

-

Data Analysis:

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Data are plotted as the percentage of inhibition versus the log concentration of 3-CMC.

-

The IC₅₀ value is determined using non-linear regression analysis.

-

Neurotransmitter Release Assay (Transporter-Expressing HEK-293 Cells)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells engineered to express a specific human monoamine transporter.

Protocol Outline:

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human DAT, SERT, or NET are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Cells are seeded into 24- or 48-well plates and grown to near confluence.

-

-

Neurotransmitter Loading:

-

On the day of the experiment, the growth medium is removed, and cells are washed with a physiological buffer (e.g., Krebs-HEPES buffer, KHB).

-

Cells are then incubated with a low concentration of a 3H-labeled monoamine (e.g., [³H]dopamine) for a specific duration (e.g., 30-60 minutes) at 37°C to allow for uptake and loading into the cells.

-

-

Release Assay:

-

After loading, the cells are washed several times with buffer to remove extracellular radiolabel.

-

A fresh buffer containing various concentrations of 3-CMC or a reference releasing agent (e.g., d-amphetamine) is added to the wells.

-

The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C. During this time, 3-CMC will induce the efflux of the pre-loaded [³H]monoamine.

-

At the end of the incubation, the supernatant (extracellular buffer), which contains the released radioactivity, is collected from each well.

-

The cells remaining in the wells are lysed (e.g., with 1% SDS) to determine the amount of radioactivity that was not released.

-

Basal release is measured from wells incubated with buffer only.

-

-

Data Analysis:

-

The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

-

The percentage of release is calculated for each concentration of 3-CMC as: (Supernatant Radioactivity / (Supernatant + Lysate Radioactivity)) * 100.

-

Data are plotted as the percentage of release versus the log concentration of 3-CMC.

-

The EC₅₀ value is determined using non-linear regression analysis.

-

Visualizations of Mechanism and Workflows

Signaling Pathway Diagram

The following diagram illustrates the dual-action mechanism of 3-CMC at a representative dopaminergic synapse.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

Biological Activity of 3-Chlorinated Cathinone Derivatives: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the biological activity of 3-chlorinated synthetic cathinone derivatives, a prominent subclass of new psychoactive substances (NPS). Synthesized for researchers, scientists, and drug development professionals, this guide consolidates current in vitro and in vivo data, focusing on molecular mechanisms, neurotoxicity, and structure-activity relationships. Quantitative data are presented in standardized tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using DOT language illustrate critical signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds.

Introduction

Synthetic cathinones, chemically derived from the psychoactive alkaloid found in the khat plant (Catha edulis), represent the second largest category of NPS monitored in Europe.[1][2][3] These β-ketone amphetamine analogues have gained notoriety for their psychostimulant effects, mimicking controlled substances like amphetamines, cocaine, and MDMA.[3] In recent years, halogenated derivatives, particularly chlorinated cathinones such as 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC), have become some of the most seized NPS, signaling a significant shift in the illicit drug market.[1][3][4]

The "3-chloro" substitution on the phenyl ring defines a specific subset of these compounds. 3-CMC was first identified on the European market in 2014 and has since been detected in numerous countries across multiple continents.[5][6] The limited and often scattered scientific literature on these specific isomers necessitates a consolidated resource. This guide aims to bridge that gap by systematically presenting the known biological activities, underlying mechanisms, and toxicological profiles of 3-chlorinated cathinone derivatives to inform future research and development.

Molecular Mechanism of Action: Interaction with Monoamine Transporters

The primary molecular targets of synthetic cathinones are the presynaptic monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3][7] These transporters regulate neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. 3-chlorinated cathinones, like other derivatives, modulate this process through two principal mechanisms: reuptake inhibition, where the drug binds to the transporter to block neurotransmitter reuptake, or substrate-type release, where the drug is transported into the neuron, leading to reverse transport (efflux) of neurotransmitters.[8][9]

Available evidence indicates that many 3-chlorinated cathinones function as potent monoamine releasing agents. 3-CMC, for example, is an active stimulant and releasing agent at dopamine, serotonin, and norepinephrine transporters.[5][6] Its congener, 3-chlorocathinone (3-CC), acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[10] This non-selective but potent activity on all three major monoamine systems underlies the complex psychostimulant effects reported by users.

Table 1: Monoamine Transporter Activity of 3-Chlorinated Cathinone Derivatives

| Compound | Transporter | Activity Type | Potency (EC₅₀) | Citation(s) |

|---|---|---|---|---|

| 3-Chlorocathinone (3-CC) | Dopamine (DAT) | Releaser | 64 nM | [10] |

| Norepinephrine (NET) | Releaser | 105 nM | [10] | |

| Serotonin (SERT) | Releaser | 567 nM | [10] | |

| 3-Chloromethcathinone (3-CMC) | DAT, NET, SERT | Releaser | Data not available | [5][6] |

| | DAT | Slight preference (8.8x > SERT) | Data not available |[11] |

In Vitro Biological Activity

A growing body of evidence points to the significant neurotoxic potential of chlorinated cathinones.[1] Studies using the human neuroblastoma SH-SY5Y cell line, differentiated into a dopaminergic phenotype, show that these compounds induce cell death in a dose-dependent manner.[1][3] The inclusion of a chlorine atom in the aromatic ring appears to significantly increase cytotoxicity compared to structurally analogous non-chlorinated cathinones like mephedrone.[1]

The primary mechanisms underlying this neurotoxicity involve the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.[1] This disruption of mitochondrial function can lead to both apoptotic and necrotic cell death. Notably, the position of the chlorine atom influences toxicity; meta-isomers (3-chloro) generally exhibit lower cytotoxicity compared to other ring-positional isomers.[1]

Table 2: In Vitro Cytotoxicity of 3-Chlorinated Cathinone Derivatives in SH-SY5Y Cells

| Compound | Cytotoxicity (LC₅₀) | Lowest Observed Adverse Effect Level (LOAEL) | Citation(s) |

|---|---|---|---|

| 3-Chloromethcathinone (3-CMC) | > 300 µM (at 24h) | Not cytotoxic at 24h | [11] |

| ~300 µM (at 72h, causing 51% death) | 50 µM (at 72h) | [11][12] | |

| 3-Chloro-α-pyrrolidinopropiophenone (3-Cl-PPP) | 2.5 mM | 0.1 mM | [1] |

| 3-Chlorobutylcathinone (3-CBC) | 0.7 mM | 0.1 mM | [1] |

| 3-Chloroethcathinone (3-CEC) | > 5 mM | 0.5 mM | [1] |

| 3-Chloro-N,N-diethylcathinone (3-Cl-DEC) | > 5 mM | > 5 mM | [1] |

| 3-Chloro-N,N-tert-butylcathinone (3-Cl-TBC) | 1.0 mM | 0.5 mM |[1] |

Recent investigations have revealed a previously unexplored activity of chlorinated cathinones: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][3] This finding suggests that these compounds may also interfere with cholinergic neurotransmission, potentially contributing to their overall pharmacological and toxicological profile. The inhibitory potency appears to be influenced by the N-alkyl substitution, with less branched and higher carbon count N,N-dialkyl groups showing stronger inhibition.[1]

Table 3: Acetylcholinesterase (AChE) Inhibition by 3-Chlorinated Cathinone Derivatives

| Compound | Inhibitory Potency (IC₅₀) | Citation(s) |

|---|---|---|

| 3-Chloro-N,N-diethylcathinone (3-Cl-DEC) | 0.2 mM | [1] |

| 3-Chloro-N-isopropylcathinone (3-CIC) | 0.3 mM | [1] |

| 3-Chloro-N,N-tert-butylcathinone (3-Cl-TBC) | 1.0 mM | [1] |

| 3-Chloro-N,N-dimethylcathinone (3-CDC) | 0.9 mM |[1] |

In Vivo Pharmacological Effects

Animal models are crucial for characterizing the psychostimulant properties of cathinone derivatives. Studies in mice demonstrate that 3-CMC produces a dose-dependent increase in spontaneous horizontal locomotor activity, a hallmark of central nervous system stimulants.[5][11] This effect is consistent with its action as a monoamine releaser. Interestingly, unlike some other cathinone subclasses (e.g., pyrovalerones), 3-CMC does not significantly alter vertical locomotor activity (rearing), suggesting a distinct behavioral profile.[11]

Table 4: In Vivo Locomotor Activity Effects of 3-CMC in Mice

| Dose (subcutaneous) | Effect on Horizontal Activity | Effect on Vertical Activity | Citation(s) |

|---|---|---|---|

| 5 mg/kg | Significant elevation (0-40 min post-injection) | Increase only at 30-40 min post-injection | [11] |

| 10 mg/kg | Significant increase in total distance traveled | No significant change in total activity | [11] |

| 20 mg/kg | Significant increase in total distance traveled | No significant change in total activity |[11] |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections outline the core methodologies used to generate the data presented in this guide.

This assay quantifies a compound's ability to block the normal function of monoamine transporters.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.[13]

-

Assay Preparation: Cells are harvested and plated into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-chlorinated cathinone derivative) or a reference inhibitor (e.g., cocaine for DAT) for a defined period (e.g., 10-20 minutes) at 37°C.[14]

-

Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.[13][15]

-

Termination and Measurement: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to control wells (no drug). IC₅₀ values (the concentration of drug that inhibits 50% of substrate uptake) are determined by non-linear regression analysis.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in standard media. For a more neuron-like model, they are differentiated, often by treatment with retinoic acid for several days.[1]

-

Plating: Differentiated cells are seeded into 96-well plates and allowed to adhere.

-

Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test cathinone derivative (e.g., 0.05–5 mM). Cells are incubated for specific time points (e.g., 24, 48, or 72 hours).[1][11]

-

MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. LC₅₀ values (the concentration that causes 50% cell death) are calculated from the dose-response curves.[1]

This in vivo experiment assesses the stimulant or sedative effects of a compound in rodents.

-

Animals: Male C57BL/6J mice are commonly used.[11] They are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

-

Acclimation: Before testing, animals are acclimated to the testing room and the locomotor activity chambers for a period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.

-

Drug Administration: Mice are divided into groups and administered a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either the vehicle (e.g., saline) or the test compound at various doses (e.g., 5, 10, 20 mg/kg).[11][12]

-

Data Recording: Immediately after injection, each mouse is placed individually into an automated locomotor activity chamber equipped with infrared beams to detect movement. Horizontal (distance traveled) and vertical (rearing) activity are recorded continuously for a set duration (e.g., 120 minutes).[11]

-

Data Analysis: The data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Total activity over the entire session is also calculated. Statistical analysis (e.g., ANOVA) is used to compare the activity of drug-treated groups to the vehicle-control group.[11]

Conclusion

The available data demonstrate that 3-chlorinated cathinone derivatives are potent, pharmacologically active compounds with a primary mechanism involving the release of monoamine neurotransmitters. Their psychostimulant effects are confirmed in vivo. However, this activity is coupled with significant in vitro cytotoxicity, mediated by oxidative stress and mitochondrial damage, which raises substantial concern for potential neurotoxicity in users. Structure-activity relationships indicate that both the position of the chlorine atom and the nature of the N-alkyl substituent are critical determinants of biological activity.

Significant data gaps remain, particularly regarding the metabolism of these compounds, the bioactivity of their metabolites, and a more comprehensive in vivo toxicological profile. Further research is essential to fully understand the public health risks associated with this evolving class of synthetic drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. euda.europa.eu [euda.europa.eu]

- 7. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 8. 3-Chloroethcathinone (3-CEC) [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]

- 11. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Isomers of 2-Amino-1-(3-chlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-chlorophenyl)propan-1-one, also known as 3-chlorocathinone (3-CC), is a synthetic compound belonging to the cathinone class of stimulants.[1] As a derivative of the naturally occurring psychoactive alkaloid cathinone found in the khat plant (Catha edulis), this compound and its structural isomers have garnered significant interest within the scientific community due to their pharmacological activity and potential for abuse.[2] This technical guide provides a comprehensive overview of the structural isomers of this compound, focusing on their synthesis, physicochemical properties, pharmacological effects, and the analytical methods for their differentiation.

The core structure of this compound features a chiral center at the alpha-carbon of the propanone chain, giving rise to stereoisomers. Furthermore, the position of the chlorine atom on the phenyl ring can vary, resulting in positional isomers. Understanding the distinct properties of these isomers is crucial for structure-activity relationship (SAR) studies, drug development, and forensic analysis.

Structural Isomers: Positional and Stereoisomers

The structural isomers of this compound can be categorized into two main groups: positional isomers and stereoisomers.

Positional Isomers: These isomers differ in the substitution position of the chlorine atom on the phenyl ring. The three primary positional isomers are:

-

2-Amino-1-(2-chlorophenyl)propan-1-one (2-chlorocathinone or 2-CC): The chlorine atom is at the ortho position.

-

This compound (3-chlorocathinone or 3-CC): The chlorine atom is at the meta position.

-

2-Amino-1-(4-chlorophenyl)propan-1-one (4-chlorocathinone or 4-CC): The chlorine atom is at the para position.[2]

Stereoisomers: Due to the presence of a chiral carbon at the C2 position of the propanone side chain, each positional isomer exists as a pair of enantiomers:

-

(S)-enantiomer

-

(R)-enantiomer

It is important to note that the synthesis of these compounds often results in a racemic mixture, and the separation of enantiomers requires specialized chiral techniques.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of 3-chlorocathinone and its N-methylated analogs, which provide insight into the structure-activity relationships of these compounds.

Table 1: Monoamine Release Potency of 3-Chlorocathinone (3-CC) in Rat Brain Synaptosomes [1]

| Monoamine Transporter | EC50 (nM) |

| Dopamine (DAT) | 64 |

| Norepinephrine (NET) | 105 |

| Serotonin (SERT) | 567 |

Table 2: Effects of N-methylated Positional Isomers (CMCs) on Monoamine Transporter Uptake Inhibition and Release [3]

| Compound | Uptake Inhibition IC50 (nM) | Release EC50 (nM) |

| DAT | ||

| 4-CMC | 1014 ± 78 | 91 ± 11 |

| Mephedrone (4-MMC) | 769 ± 106 | 103 ± 16 |

| NET | ||

| 4-CMC | 559 ± 57 | 99 ± 18 |

| Mephedrone (4-MMC) | 319 ± 40 | 83 ± 20 |

| SERT | ||

| 4-CMC | 542 ± 38 | 169 ± 20 |

| Mephedrone (4-MMC) | 600 ± 99 | 188 ± 22 |

Table 3: Cytotoxicity of Chloro-Substituted Cathinones in SH-SY5Y Cells [4][5]

| Compound | LC50 (mM) |

| 2-chloromethcathinone (2-CMC) | > 2.5 |

| 3-chloromethcathinone (3-CMC) | ~2.0 |

| 4-chloromethcathinone (4-CMC) | ~1.5 |

Experimental Protocols

Synthesis of this compound (3-Chlorocathinone)

A common synthetic route for 3-chlorocathinone and its analogs starts from the corresponding propiophenone.[2]

Step 1: Alpha-Bromination of 3-Chloropropiophenone 3-Chloropropiophenone is subjected to alpha-halogenation, typically using bromine in a suitable solvent like glacial acetic acid. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group.

Step 2: Amination The resulting α-bromo-3-chloropropiophenone is then reacted with an aminating agent. For the synthesis of the primary amine (3-chlorocathinone), a protected form of ammonia, such as hexamethylenetetramine, followed by acidic hydrolysis (Delepine reaction) can be employed. Alternatively, direct amination with ammonia can be performed, though this may lead to side products. For the N-methylated analog (3-chloromethcathinone), methylamine is used as the nucleophile to displace the bromide.[2]

Step 3: Salt Formation Cathinones are often unstable as free bases. Therefore, the final product is typically converted to a more stable salt, such as the hydrochloride or hydrobromide salt, by treatment with the corresponding acid.[2]

Separation of Isomers

Positional Isomer Separation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective techniques for the separation and identification of positional isomers of chlorocathinones.[6] The choice of the chromatographic column and elution conditions is critical for achieving baseline separation.

Stereoisomer (Enantiomer) Separation: The separation of enantiomers requires chiral chromatography or electrophoresis.

-

Chiral High-Performance Liquid Chromatography (HPLC): This can be achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives.[7]

-

Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrin derivatives, added to the background electrolyte is a powerful technique for the enantioseparation of cathinone derivatives.[8]

-

Indirect Chiral Derivatization: Enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.

Pharmacology and Mechanism of Action

The primary mechanism of action of this compound and its isomers involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neuronal signal.[9]

Substituted cathinones can act as either reuptake inhibitors or releasing agents (substrates) at these transporters.[10]

-

Reuptake inhibitors block the transporter, preventing the reabsorption of the neurotransmitter and leading to its accumulation in the synapse.

-

Releasing agents are transported into the presynaptic neuron by the transporter and induce a reverse transport of the neurotransmitter from the neuron into the synapse.[10]

3-Chlorocathinone has been shown to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a preference for inducing dopamine release over serotonin release.[1] The N-methylated analog, 4-chloromethcathinone (4-CMC), also functions as a substrate at all three monoamine transporters with a potency comparable to mephedrone.[11][12]

Visualizations

Caption: General experimental workflow for the synthesis and separation of isomers.

Caption: Mechanism of action at the monoamine transporter.

Conclusion

The structural isomers of this compound represent a complex family of psychoactive compounds with distinct pharmacological profiles. The position of the chlorine atom on the phenyl ring and the stereochemistry at the alpha-carbon significantly influence their interaction with monoamine transporters, leading to variations in their potency and effects as monoamine releasing agents. A thorough understanding of the synthesis, separation, and biological activity of each isomer is essential for advancing research in medicinal chemistry, pharmacology, and for the development of effective forensic analysis methods. Further investigation into the specific downstream signaling pathways and the in vivo effects of the individual enantiomers of the 2- and 4-chloro positional isomers is warranted to fully elucidate their structure-activity relationships.

References

- 1. 2-Chloromethcathinone (hydrochloride) | 90869-66-2 | Benchchem [benchchem.com]

- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 3. 4-Chloromethcathinone - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral separations of cathinone and amphetamine-derivatives: Comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 10. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical characteristics of m-Chlorocathinone

An In-depth Technical Guide on the Physicochemical Characteristics of m-Chlorocathinone

Introduction

m-Chlorocathinone (3-Chlorocathinone, 3-CC) is a psychostimulant compound belonging to the synthetic cathinone class.[1] These substances are chemically derived from cathinone, a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[2][3] Structurally, synthetic cathinones are β-keto phenethylamines, sharing a common backbone with amphetamines but distinguished by a ketone group at the beta position.[4][5]

m-Chlorocathinone is the 3-chloro-substituted analogue of cathinone and is also related to other psychoactive substances. It is the analogue of the antidepressant bupropion where the N-tert-butyl group has been removed, and the analogue of the stimulant 3-chloromethcathinone (3-CMC or clophedrone) where the N-methyl group is absent.[1] As a novel psychoactive substance (NPS), m-Chlorocathinone has been identified on recreational drug markets, necessitating a thorough understanding of its chemical and physical properties for forensic identification, toxicological analysis, and pharmacological research.[1]

This guide provides a comprehensive overview of the known physicochemical characteristics of m-Chlorocathinone, details common experimental protocols for its synthesis and analysis, and illustrates its primary mechanism of action.

Physicochemical Properties

The fundamental chemical and physical data for m-Chlorocathinone are summarized below. Due to its status as a research chemical and designer drug, some physical properties like melting point and solubility are not widely published. However, properties can be inferred from closely related compounds.

General Characteristics

The core identifying and physical properties of m-Chlorocathinone are presented in Table 1. The hydrochloride (HCl) salt form is common for cathinones as it provides greater stability and water solubility compared to the free base.[6][7]

Table 1: General Physicochemical Properties of m-Chlorocathinone (3-CC)

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(3-chlorophenyl)propan-1-one | [1] |

| Other Names | 3-CC; Norclophedrone; 3Cl-C; 3Cl-Cathinone; 3-Chloro-β-ketoamphetamine | [1] |

| CAS Number | 119802-69-6 | [1][8] |

| Chemical Formula | C₉H₁₀ClNO | [1] |

| Molar Mass | 183.64 g·mol⁻¹ | [1] |

| Appearance | Inferred to be a white to off-white powder or crystalline solid, similar to related cathinones. | [5][6] |

| Solubility | Specific data not available. The hydrochloride salt is expected to be more soluble in water than the free base. | [6][9] |

| Stereoisomerism | Contains one chiral center, existing as (R)- and (S)-enantiomers. Illicitly produced material is typically a racemic mixture. | [4][6] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for m-Chlorocathinone (3-CC)

| Technique | Expected Characteristics |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to its molar mass. Common fragmentation patterns for cathinones include the formation of an iminium ion from cleavage of the bond alpha to the nitrogen.[5][11] |

| Infrared (IR) Spectroscopy | The FTIR spectrum should display characteristic absorption bands for its functional groups, including a strong peak for the carbonyl (C=O) stretch, absorptions for aromatic C-H and C=C bonds, and peaks corresponding to the primary amine (N-H) and C-N bonds.[4][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and differentiation from isomers.[4][10] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of m-Chlorocathinone, based on established procedures for related synthetic cathinones.

Synthesis Protocol

The synthesis of m-Chlorocathinone can be achieved via a two-step process analogous to the production of other ring-substituted cathinones like 3-CMC.[6][13] The general pathway involves the α-bromination of a substituted propiophenone followed by a nucleophilic substitution with an appropriate amine.

Step 1: α-Bromination of 3-Chloropropiophenone

-

3-Chloropropiophenone is dissolved in a suitable solvent, such as glacial acetic acid or diethyl ether.

-

Elemental bromine (Br₂) is added dropwise to the solution while stirring, typically at room temperature.

-

The reaction is monitored for completion (e.g., by TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up, often by pouring it into water and extracting the product with an organic solvent. The solvent is then removed under vacuum to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.[2][6]

Step 2: Amination of the α-Bromoketone Intermediate

-

The 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

A solution of ammonia (or a protected equivalent) in the same solvent is added dropwise to the bromoketone solution, often at reduced temperature (e.g., in an ice bath).[2]

-

The reaction mixture is stirred until the substitution is complete.

-

The resulting m-Chlorocathinone free base is typically converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding hydrochloric acid. The salt precipitates and can be collected by filtration, washed, and dried.[13]

References

- 1. 3-Chlorocathinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloroethcathinone (3-CEC) [benchchem.com]

- 5. unodc.org [unodc.org]

- 6. cdn.who.int [cdn.who.int]

- 7. medkoo.com [medkoo.com]

- 8. 3-Chloro Cathinone | 119802-69-6 [chemicalbook.com]

- 9. euda.europa.eu [euda.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. pure.uva.nl [pure.uva.nl]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Tramadol (InChI Key: RDWWHMAISJGIDU-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, identified by the InChI Key RDWWHMAISJGIDU-UHFFFAOYSA-N, is a centrally acting synthetic opioid analgesic used for the management of moderate to moderately severe pain.[1][2][3] Unlike traditional opioids, Tramadol possesses a dual mechanism of action, which contributes to its efficacy and distinct pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Tramadol, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Tramadol is a white, bitter, crystalline, and odorless powder.[5] It is readily soluble in water and ethanol.[5] The hydrochloride salt is the common pharmaceutical form.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | [1] |

| Molecular Formula | C₁₆H₂₅NO₂ | [1] |

| Molar Mass | 263.381 g·mol⁻¹ | [1] |

| Melting Point | 180-181 °C (hydrochloride) | [6] |

| Boiling Point | 406.6 °C | [6] |

| pKa | 9.41 | [5][6] |

| LogP (pH 7) | 1.35 | [5][6] |

| Solubility | Readily soluble in water and ethanol | [5][6] |

Pharmacological Properties

Tramadol's analgesic effect is attributed to a dual mechanism of action.[3][4] It acts as a weak agonist at the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, thereby modulating descending pain pathways.[2][3][7] The racemic mixture of tramadol consists of two enantiomers, each contributing to the overall analgesic effect through different mechanisms.[8] The (+)-enantiomer primarily inhibits serotonin reuptake, while the (-)-enantiomer inhibits norepinephrine reuptake.[8]

The primary active metabolite of tramadol, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound and plays a crucial role in the opioid-mediated analgesic effects.[3][9]

| Target | Action | Source(s) |

| μ-opioid receptor (MOR) | Weak agonist | [1][3] |

| Serotonin Transporter (SERT) | Reuptake inhibitor | [1][7] |

| Norepinephrine Transporter (NET) | Reuptake inhibitor | [1][7] |

| δ-opioid receptor (DOR) | Very weak agonist | [1] |

| κ-opioid receptor (KOR) | Very weak agonist | [1] |

| Serotonin 5-HT₂C receptor | Antagonist | [1] |

| Muscarinic acetylcholine receptors (M₁ and M₃) | Antagonist | [1] |

| α7 nicotinic acetylcholine receptor | Antagonist | [1] |

| NMDA receptor | Very weak antagonist | [1] |

| TRPA1 | Inhibitor | [1] |

Pharmacokinetics and Metabolism

Tramadol is well absorbed after oral administration, with a bioavailability of approximately 75%.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][10] CYP2D6 is responsible for the O-demethylation of tramadol to its active metabolite, M1, while CYP3A4 and CYP2B6 are involved in the N-demethylation to another metabolite, M2.[9][10] These metabolites can undergo further metabolic reactions.[10] Elimination of tramadol and its metabolites occurs predominantly through the kidneys.[9]

| Parameter | Value | Source(s) |

| Bioavailability (oral) | ~75% | [2] |

| Protein Binding | 20% | [1][11] |

| Metabolism | Hepatic (CYP2D6, CYP3A4, CYP2B6) | [9][10][11] |

| Active Metabolite | O-desmethyltramadol (M1) | [3][9] |

| Elimination Half-life (Tramadol) | ~6.3 hours | [1] |

| Elimination Half-life (M1) | ~7.4 hours | [2] |

| Excretion | ~90% renal, ~10% fecal | [2] |

Signaling and Metabolic Pathways

Mechanism of Action Signaling Pathway

The following diagram illustrates the dual mechanism of action of Tramadol, involving both opioid receptor agonism and monoamine reuptake inhibition.

Metabolic Pathway

The metabolic conversion of Tramadol in the liver is depicted in the following diagram, highlighting the key enzymes and metabolites.

Experimental Protocols

Synthesis of Tramadol Hydrochloride

The following is a general procedure for the synthesis of Tramadol, which typically involves a Grignard reaction.

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).

-

Grignard Reaction: The solution of the Grignard reagent is cooled, and a solution of 2-((dimethylamino)methyl)cyclohexan-1-one in anhydrous THF is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of cis and trans isomers of Tramadol base, can be purified by vacuum distillation.

-

Salt Formation: The purified Tramadol base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., in isopropanol or as a gas) to precipitate Tramadol hydrochloride. The solid is collected by filtration, washed with a cold solvent, and dried.

Note: This is a generalized procedure. Specific reaction conditions, such as temperatures, reaction times, and purification methods, may vary and should be optimized.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of Tramadol in pharmaceutical formulations is reverse-phase HPLC with UV detection.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.2% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 705:295 (v/v).[12]

-

Flow Rate: 1.0 mL/min[12]

-

Injection Volume: 10 µL[12]

-

Detection: UV at 270 nm[12]

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of Tramadol hydrochloride reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).[12]

-

Sample Solution (from tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Tramadol and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to the final working concentration. Filter the solution through a 0.45 µm filter before injection.

Analysis:

Inject the standard and sample solutions into the HPLC system. The retention time for Tramadol is determined from the chromatogram of the standard solution. The peak area of Tramadol in the sample chromatogram is used to calculate the concentration by comparing it with the peak area of the standard solution.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of Tramadol, particularly in biological matrices.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature of around 100-150 °C, held for a short period, followed by a ramp to a final temperature of 280-300 °C.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation (from biological fluids):

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate Tramadol from the biological matrix and remove interfering substances. For LLE, a suitable organic solvent (e.g., a mixture of ethyl acetate and diethyl ether) is used at a basic pH.[13]

-

Derivatization (optional): Derivatization may be employed to improve the chromatographic properties and sensitivity of Tramadol.

Analysis:

An aliquot of the extracted and prepared sample is injected into the GC-MS system. The mass spectrum of the eluting peak corresponding to Tramadol is compared with a reference spectrum for confirmation. For quantification, the area of a characteristic ion peak is measured and compared to a calibration curve prepared with known concentrations of Tramadol. An internal standard is often used to improve accuracy and precision.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of tramadol in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google Patents [patents.google.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Tramadol - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. academic.oup.com [academic.oup.com]

The Pharmacological Profile of 2-Amino-1-(3-chlorophenyl)propan-1-one (3-Chloromethcathinone): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(3-chlorophenyl)propan-1-one, more commonly known as 3-Chloromethcathinone (3-CMC) or clophedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to other methcathinone derivatives like mephedrone (4-MMC), 3-CMC exerts its primary pharmacological effects as a psychostimulant by interacting with monoamine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of 3-CMC, including its mechanism of action, pharmacokinetics, and in vitro and in vivo effects. All quantitative data are presented in structured tables, and detailed methodologies for key experimental procedures are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic substance belonging to the cathinone class of psychoactive compounds and is structurally similar to derivatives such as 3-MMC and 4-CMC. First detected in 2014, 3-CMC has gained notoriety for its stimulant effects, which are anecdotally reported to be similar to those of mephedrone. As a ring-substituted and N-alkylated cathinone derivative, its chemical name is 1-(3-chlorophenyl)-2-(methylamino)-1-propanone. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the pharmacological properties of 3-CMC.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 3-CMC involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Like other synthetic cathinones, 3-CMC functions as a monoamine releasing agent (MRA). It is transported into the presynaptic neuron via these transporters, where it subsequently induces the reverse transport of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft. This increase in extracellular monoamine concentrations is responsible for its psychostimulant effects.

Studies have shown that 3-CMC acts as a substrate-type releaser at all three monoamine transporters. In vitro assays using rat brain synaptosomes have demonstrated that 3-CMC induces the release of dopamine, norepinephrine, and serotonin in a concentration-dependent manner. Notably, 3-CMC displays a slight preference for the dopamine transporter over the serotonin transporter, with a DAT/SERT release ratio of approximately 8. This suggests that it causes a more pronounced release of dopamine relative to serotonin.

dot

Caption: Mechanism of 3-CMC as a monoamine releasing agent.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of 3-CMC as a monoamine releasing agent. The EC50 values represent the concentration of 3-CMC that elicits 50% of the maximal release of the respective neurotransmitter.

| Transporter | EC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 26 ± 4 | |

| Norepinephrine Transporter (NET) | 19 ± 3 | |

| Serotonin Transporter (SERT) | 211 ± 33 | |

| Table 1: Potency of 3-CMC as a Monoamine Releasing Agent |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of 3-CMC in humans are limited. However, research has identified several key metabolites. The primary metabolic pathways include N-demethylation and reduction of the ketone group. The main metabolites identified in human biological samples are dihydro-3-CMC and N-desmethyl-3-CMC. A surprising finding from recent studies is the identification of a predominant metabolite in urine resulting from a combination of N-demethylation and ω-carboxylation. The bioactivity of these metabolites has not been fully characterized.

dot

Caption: Major metabolic pathways of 3-CMC.

In Vivo and In Vitro Effects

In Vivo Locomotor Activity

In animal studies, 3-CMC has been shown to produce psychostimulant-like effects. Administration of 3-CMC to mice resulted in a dose-dependent increase in horizontal spontaneous locomotor activity. Significant elevations in locomotor activity were observed at doses of 10 mg/kg and 20 mg/kg. This hyperlocomotion is consistent with the drug's ability to increase synaptic dopamine and norepinephrine levels.

In Vitro Cytotoxicity

The cytotoxic potential of 3-CMC has been investigated in human neuroblastoma SH-SY5Y cells. While no significant cytotoxicity was observed after a 24-hour incubation period, prolonged exposure (72 hours) led to a significant decrease in cell viability at concentrations ranging from 50 to 300 μM. This suggests a potential for neurotoxicity with sustained use.

Experimental Protocols

Monoamine Transporter Releasing Assay

This protocol is based on the methodology described by Walther et al. (2019) for assessing monoamine release from rat brain synaptosomes.

dot

Caption: Workflow for monoamine transporter releasing assay.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the brains of male Sprague-Dawley rats using standard differential centrifugation techniques.

-

Radiolabeling: Resuspend synaptosomes in Krebs-phosphate buffer and incubate with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

Drug Incubation: After a brief incubation period, add varying concentrations of 3-CMC to the synaptosome suspension.

-

Release Measurement: Terminate the reaction by rapid filtration, separating the synaptosomes from the incubation medium.

-

Quantification: Measure the amount of radioactivity in the filtrate using liquid scintillation counting. This represents the amount of radiolabeled neurotransmitter released from the synaptosomes.

-

Data Analysis: Plot the amount of neurotransmitter released as a function of 3-CMC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Spontaneous Locomotor Activity in Mice

This protocol is based on the study by Wojcieszak et al. (2020).

Methodology:

-

Animals: Use adult male C57BL/6J mice.

-

Apparatus: Employ automated locomotor activity monitors consisting of transparent cages equipped with infrared beams to detect movement.

-

Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer 3-CMC subcutaneously at doses of 5, 10, and 20 mg/kg, or a vehicle control (e.g., saline).

-

Data Collection: Immediately after injection, place each mouse individually into a locomotor activity chamber and record horizontal and vertical activity for a period of 120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 10 minutes) to assess the time course of the drug's effect. Calculate the total distance traveled and the number of rearings for each dose group and compare them to the control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the study by Wojcieszak et al. (2020) using the SH-SY5Y neuroblastoma cell line.

Methodology:

-

Cell Culture: Culture human SH-SY5Y neuroblastoma cells in appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

-

Drug Exposure: Treat the cells with various concentrations of 3-CMC (e.g., 50-300 μM) for a specified duration (e.g., 72 hours). Include a vehicle control group.

-

MTT Incubation: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Express the cell viability as a percentage of the control group and determine the concentration of 3-CMC that causes a 50% reduction in cell viability (IC50).

Conclusion

This compound (3-CMC) is a potent psychostimulant that primarily acts as a monoamine releasing agent at dopamine, norepinephrine, and serotonin transporters, with a slight preference for dopamine release. Its in vivo effects are consistent with this mechanism, leading to increased locomotor activity. While in vitro studies suggest a potential for cytotoxicity with prolonged exposure, further research is needed to fully elucidate its long-term toxicological profile and abuse liability. The data and protocols presented in this guide provide a foundational understanding of the pharmacological properties of 3-CMC for the scientific and drug development communities.

Technical Guide: 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6) in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6), a critical process-related impurity and potential degradation product of the antidepressant medication, Bupropion. This document details the physicochemical properties, synthesis, and potential formation pathways of this impurity. A significant focus is placed on the analytical methodologies for its detection and quantification, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC). Furthermore, this guide discusses the regulatory context and acceptance criteria for this impurity in pharmaceutical formulations. The information presented is intended to support researchers, quality control analysts, and drug development professionals in ensuring the quality, safety, and efficacy of Bupropion-containing drug products.

Introduction

This compound, also known as Bupropion Amine Impurity, is a key analytical standard in the pharmaceutical industry. Its relevance is tied to the synthesis and quality control of Bupropion, a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) used for the treatment of major depressive disorder and as a smoking cessation aid. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product. Therefore, rigorous control and monitoring of impurities like this compound are mandated by regulatory agencies.

This guide serves as a technical resource, consolidating the available scientific information on this specific impurity. It provides a foundational understanding for its synthesis, formation, and analytical control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 119802-69-6 | General chemical databases |

| Molecular Formula | C₉H₁₀ClNO | [General chemical databases] |

| Molecular Weight | 183.63 g/mol | [General chemical databases] |

| IUPAC Name | This compound | [General chemical databases] |

| Synonyms | Bupropion Amine Impurity, Bupropion Impurity Q, 3-Chloro Cathinone | [General chemical databases] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Formation Pathways

The formation of this compound is intrinsically linked to the synthesis of Bupropion. The most common synthetic route to Bupropion involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.

Caption: Synthetic pathway of Bupropion and a potential formation route for the amine impurity.

The amine impurity, this compound, can potentially be formed as a byproduct during the amination step if ammonia or other primary amines are present as contaminants in the reaction mixture. These alternative nucleophiles can compete with tert-butylamine, leading to the formation of the corresponding primary amine impurity. Incomplete alkylation of a primary amine intermediate could also be a contributing factor. Additionally, degradation of the Bupropion molecule under certain conditions could potentially lead to the formation of this impurity, although specific degradation pathways are not well-documented in the available literature.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of this compound in Bupropion drug substances and products.

Experimental Protocol: HPLC Method for Bupropion and Impurities

The following protocol is a representative method for the analysis of Bupropion and its related impurities, including this compound.

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate buffer) in a gradient elution mode. The exact gradient program should be optimized to achieve adequate separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the Bupropion sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. |

| Standard Preparation | Prepare a standard solution of this compound in the same diluent at a known concentration (e.g., 0.001 mg/mL). |

Note: This is a general protocol and may require optimization based on the specific HPLC system and column used. Method validation according to ICH guidelines is essential.

Caption: A typical workflow for the HPLC analysis of the Bupropion amine impurity.

Quantitative Data

The following table provides representative quantitative data that could be obtained from an optimized HPLC method. The exact values will vary depending on the specific analytical conditions.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Bupropion | ~8.5 | - | - |

| This compound | ~4.2 | ~0.03 | ~0.1 |

Regulatory Context and Acceptance Criteria

The acceptable limits for impurities in pharmaceutical products are defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). For known impurities like this compound, specific limits are often established in the respective drug substance and drug product monographs.

While the specific limit for this impurity in the USP or EP monograph for Bupropion is not explicitly detailed in the readily available public information, general guidelines for impurities in new drug substances suggest that for an impurity with a maximum daily dose of Bupropion (e.g., 450 mg), the identification threshold would be around 0.10% and the qualification threshold around 0.15%. Any impurity exceeding the identification threshold must be structurally characterized, and those exceeding the qualification threshold require toxicological evaluation.

It is imperative for drug manufacturers to consult the current versions of the relevant pharmacopeias and regulatory guidelines to ensure compliance.

Conclusion

This compound is a significant impurity in the manufacturing of Bupropion. A thorough understanding of its formation pathways and the implementation of robust analytical methods for its control are crucial for ensuring the quality and safety of Bupropion-containing medicines. This technical guide provides a foundational knowledge base for professionals involved in the development, manufacturing, and quality control of this important therapeutic agent. Continuous monitoring and adherence to regulatory standards are paramount in managing the levels of this and other impurities in pharmaceutical products.

The Neurochemical Profile of 3-Chloromethcathinone (3-CMC) at Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of the synthetic cathinone 3-chloromethcathinone (3-CMC) on the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). 3-CMC acts as a potent releasing agent at all three transporters, with a notable preference for the dopamine and norepinephrine transporters over the serotonin transporter. This document synthesizes available quantitative data on its potency, details the experimental methodologies used to ascertain these effects, and provides a visual representation of its mechanism of action.

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone, structurally related to methcathinone, that has emerged as a new psychoactive substance.[1][2] Like other synthetic cathinones, its stimulant and psychoactive effects are primarily mediated by its interaction with monoamine transporters.[2] These transporters—DAT, NET, and SERT—are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[2] By interfering with this process, 3-CMC elevates the extracellular concentrations of these key neurotransmitters, leading to its characteristic stimulant effects.[2] Understanding the specific interactions of 3-CMC with these transporters is crucial for predicting its pharmacological and toxicological profile.

Quantitative Analysis of 3-CMC's Potency at Monoamine Transporters

In vitro studies utilizing rat brain synaptosomes have been conducted to determine the potency of 3-CMC as a monoamine releasing agent. The following table summarizes the EC50 values, which represent the concentration of 3-CMC required to elicit 50% of the maximal release of the respective monoamine.

| Transporter | Monoamine Released | EC50 (nM) [± SEM] | Reference |

| SERT | Serotonin (5-HT) | 410 (± 36) | [3] |

| DAT | Dopamine (DA) | Potency equal to methcathinone | [3] |

| NET | Norepinephrine (NE) | Data not explicitly reported, but described as an active releasing agent | [2] |

Note: While a specific EC50 value for 3-CMC at NET was not found in the reviewed literature, it is consistently described as a releasing agent at this transporter.[2] The potency at DAT is reported to be equivalent to that of methcathinone.[3]

Mechanism of Action at the Synapse

3-CMC functions as a substrate for monoamine transporters, meaning it is taken up into the presynaptic neuron by these transporters. This action competitively inhibits the reuptake of endogenous monoamines and, more significantly, induces a reverse transport or "efflux" of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][4]

Experimental Protocols

The following is a detailed description of a representative experimental protocol for determining the monoamine-releasing effects of synthetic cathinones like 3-CMC using rat brain synaptosomes. This protocol is based on methodologies described in the literature for similar compounds.[4][5]

Synaptosome Preparation

-

Tissue Homogenization: Brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose solution. Specific brain regions rich in the transporters of interest are used: striatum for DAT, and whole brain minus striatum and cerebellum for NET and SERT.[4]

-

Centrifugation: The homogenate undergoes a series of centrifugations to isolate the synaptosomes, which are resealed nerve terminals. This process separates cellular debris, nuclei, and mitochondria from the synaptosomal fraction.

-

Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.

Monoamine Release Assay

-

Preloading with Radiolabeled Monoamines: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at 37°C for a set period (e.g., 10-20 minutes). This allows the synaptosomes to take up and accumulate the radiolabeled neurotransmitter.

-

Drug Incubation: After preloading, the synaptosomes are washed to remove excess radiolabel and then incubated with various concentrations of 3-CMC (or a vehicle control) for a short duration (e.g., 10-30 minutes) at 37°C.

-

Separation and Scintillation Counting: The incubation is terminated by rapid filtration, separating the synaptosomes from the incubation medium. The amount of radioactivity in the filtrate (representing released monoamine) and on the filter (representing monoamine retained in the synaptosomes) is quantified using liquid scintillation counting.

-

Data Analysis: The amount of radiolabeled monoamine released is expressed as a percentage of the total radioactivity. The data are then analyzed using non-linear regression to determine the EC50 value for 3-CMC at each transporter.

Conclusion

The available evidence clearly indicates that 3-CMC is a potent monoamine releasing agent that interacts with DAT, NET, and SERT. Its pharmacological profile, characterized by a higher potency for dopamine and norepinephrine release compared to serotonin, is consistent with its classification as a psychostimulant. This technical guide provides a foundational understanding of the neurochemical properties of 3-CMC, which is essential for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the in vivo consequences of these neurochemical interactions and the potential for neurotoxicity.

References

The Relationship Between Bupropion and 3-Chlorocathinone: A Technical Analysis

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical, pharmacological, and metabolic relationship between the antidepressant medication bupropion and the synthetic designer drug 3-chlorocathinone. By examining their structural analogues, mechanisms of action at monoamine transporters, and metabolic fates, this paper clarifies the critical distinctions that define one as a therapeutic agent and the other as a substance of abuse.

Structural Analysis: A Tale of Two Amines

Bupropion is chemically classified as an aminoketone and belongs to the substituted cathinone class.[1] Its structure shares a common β-keto-phenethylamine backbone with a wide range of central nervous system stimulants.[2][3] The direct structural relationship is most evident when compared with its analogues: 3-chlorocathinone (3-CC) and 3-chloromethcathinone (3-CMC).

-

Bupropion: Features a chlorine atom at the 3-position of the phenyl ring and a bulky tert-butyl group attached to the amine.[4]

-